molecular formula C19H25ClN2O3 B5359543 4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide

4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide

Cat. No. B5359543
M. Wt: 364.9 g/mol
InChI Key: OAWGWMJSUCLOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as ABT-288 and belongs to the class of drugs called neuroleptics.

Mechanism of Action

ABT-288 acts as a partial agonist at the dopamine D2 and D3 receptors, which means that it activates these receptors but to a lesser extent than full agonists. This results in a decrease in dopamine activity in certain areas of the brain, which may be beneficial in the treatment of certain psychiatric disorders. ABT-288 also affects the glutamate system by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
ABT-288 has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to decrease dopamine release in the nucleus accumbens, which is a region of the brain involved in reward and motivation. Physiologically, ABT-288 has been shown to decrease locomotor activity in rats, which is indicative of a decrease in motor function.

Advantages and Limitations for Lab Experiments

One advantage of using ABT-288 in lab experiments is its high affinity for the dopamine D2 and D3 receptors, which allows for the selective targeting of these receptors. However, a limitation of using ABT-288 is its partial agonist activity, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of ABT-288. One area of research is the potential use of ABT-288 in the treatment of psychiatric disorders such as schizophrenia and depression. Another area of research is the development of more selective dopamine receptor ligands that can target specific subtypes of receptors. Additionally, the effects of ABT-288 on the glutamate system warrant further investigation.

Synthesis Methods

The synthesis of ABT-288 involves several steps. The first step is the preparation of 4-(4-chlorophenyl)morpholine, which is achieved by reacting 4-chloroaniline with morpholine in the presence of a catalyst. The second step involves the reaction of 4-(4-chlorophenyl)morpholine with cyclopentanone in the presence of a base to form 4-[2-(4-chlorophenyl)morpholin-4-yl]cyclopentanone. The final step is the reaction of 4-[2-(4-chlorophenyl)morpholin-4-yl]cyclopentanone with butanoyl chloride to form 4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide.

Scientific Research Applications

ABT-288 has been studied extensively in scientific research for its potential as a therapeutic agent. It has been shown to have a high affinity for the dopamine D2 and D3 receptors, which are involved in the regulation of mood, motivation, and reward. ABT-288 has also been shown to have an effect on the glutamate system, which plays a role in learning and memory.

properties

IUPAC Name

4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c20-15-7-5-14(6-8-15)17-13-22(11-12-25-17)19(24)10-9-18(23)21-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWGWMJSUCLOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.